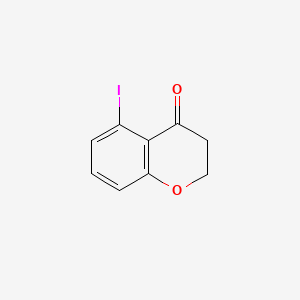

5-Iodo-4-Chromanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-4-Chromanone is a derivative of chromanone, a significant structural entity belonging to the class of oxygen-containing heterocycles. The chromanone framework is a major building block in a large class of medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-Chromanone typically involves the iodination of 4-chromanone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the chromanone ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-Chromanone undergoes various chemical reactions, including:

Oxidation: Conversion to 5-Iodo-4-chromone using oxidizing agents like potassium permanganate.

Reduction: Reduction to 5-Iodo-4-chromanol using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 5-Iodo-4-chromone.

Reduction: 5-Iodo-4-chromanol.

Substitution: Various substituted chromanone derivatives depending on the nucleophile used

Scientific Research Applications

5-Iodo-4-Chromanone has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Iodo-4-Chromanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

4-Chromanone: Lacks the iodine substitution, leading to different chemical reactivity and biological activity.

5-Bromo-4-Chromanone: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity and potency.

5-Chloro-4-Chromanone: Contains a chlorine atom, which also affects its chemical and biological properties

Uniqueness of 5-Iodo-4-Chromanone: The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher electronegativity of iodine influence the compound’s interactions with biological targets, potentially enhancing its efficacy in certain applications .

Biological Activity

5-Iodo-4-chromanone is a derivative of the chromanone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the condensation of 2-hydroxyacetophenone with iodine-containing reagents. This compound features a chromanone core structure, which is known for its versatility in medicinal chemistry.

Biological Activities

The biological activities of this compound are primarily attributed to its interactions with various biological targets, leading to multiple therapeutic effects. Key areas of activity include:

1. Anticancer Activity

this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that chromanones can inhibit the proliferation of human breast carcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The compound's mechanism often involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 20.1 | Cytotoxic |

| HeLa | 42.8 | Cytotoxic |

2. Neuroprotective Effects

Research indicates that chromanones, including this compound, may possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases like Alzheimer's. In animal models, these compounds have shown to reduce amyloid-beta levels and improve cognitive functions.

3. Anti-inflammatory Activity

this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like arthritis and neuroinflammation.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of various enzymes, including MAO-B, which is implicated in neurodegenerative disorders.

- Antioxidant Activity: It enhances the antioxidant defense system by upregulating Nrf2 signaling pathways, leading to increased expression of antioxidant enzymes.

- Induction of Apoptosis: The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

-

Neuroprotection in Alzheimer's Model:

- In a study involving rat models injected with amyloid-beta, treatment with chromanone derivatives led to a significant reduction in cognitive deficits and amyloid plaque accumulation.

- The study reported a decrease in Aβ concentration by approximately 39% after administration over a period of 60 days .

- Anticancer Efficacy:

Properties

IUPAC Name |

5-iodo-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFOJURSZKTEFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670472 |

Source

|

| Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-09-9 |

Source

|

| Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.